what is the structure of L-homomethionine
what is the structure of L-homomethionine
An In-Depth Technical Guide to the Structure of L-Homomethionine
Executive Summary
L-homomethionine, a non-proteinogenic amino acid, represents a fascinating subject for chemical and biological investigation. As a higher homolog of the essential amino acid L-methionine, it shares core structural motifs while possessing a unique carbon backbone that influences its physicochemical properties and metabolic fate. This guide provides a comprehensive technical overview of the structure of L-homomethionine, designed for researchers, scientists, and professionals in drug development. We will dissect its molecular architecture, from its fundamental atomic composition and stereochemistry to its relationship with the canonical L-methionine metabolic cycle. This document aims to serve as an authoritative resource, grounded in verifiable chemical data and biological context.
Core Chemical Identity and Nomenclature
L-homomethionine is structurally defined as an alpha-amino acid with a five-carbon chain terminating in a methylthio group. Unlike its counterpart L-methionine, which is one of the 20 common proteinogenic amino acids, L-homomethionine is not incorporated into proteins during ribosomal translation.[1] Its primary distinction is an additional methylene bridge (-CH₂) in its side chain, a process known as chain elongation from its precursor, L-methionine.[1]
Identifiers and Molecular Formula
For unambiguous identification in research and databases, a standardized set of identifiers is crucial.
| Identifier | Value |
| IUPAC Name | (2S)-2-amino-5-methylsulfanylpentanoic acid[2] |
| Common Name | L-homomethionine[2] |
| Synonym(s) | 5-(methylsulfanyl)-L-norvaline[2] |
| Molecular Formula | C₆H₁₃NO₂S[2] |
| CAS Number | 25148-30-5[2] |
| Canonical SMILES | CSCCCN[2] |
| InChIKey | SFSJZXMDTNDWIX-YFKPBYRVSA-N[2] |
Key Functional Groups
The chemical reactivity and biological interactions of L-homomethionine are dictated by its three principal functional groups, each contributing to its overall character.
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α-Amino Group (-NH₂): Located at the C2 position, this primary amine is basic and is protonated (-NH₃⁺) at physiological pH. It is fundamental to the molecule's zwitterionic nature.
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α-Carboxylic Acid Group (-COOH): Also at the C2 position, this group is acidic and exists in its conjugate base form (-COO⁻) at physiological pH.
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Thioether Side Chain (-CH₂CH₂CH₂SCH₃): This unbranched, five-carbon side chain contains a nonpolar thioether (or sulfide) group. The presence of the sulfur atom and the increased chain length compared to methionine are key determinants of its unique properties.
Caption: 2D structure of L-homomethionine with key functional groups highlighted.
Stereochemistry: The L-Configuration
With the exception of glycine, all α-amino acids are chiral molecules. The stereochemistry of L-homomethionine is critical, as biological systems, particularly enzymes, are highly stereospecific.
The Chiral α-Carbon
The α-carbon (C2) of L-homomethionine is a stereocenter, as it is bonded to four different substituents:
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An amino group (-NH₂)
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A carboxylic acid group (-COOH)
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A hydrogen atom (-H)
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The 4-(methylthio)butyl side chain
This arrangement means that L-homomethionine exists as a pair of enantiomers (non-superimposable mirror images): L-homomethionine and D-homomethionine.
L- and (S)-Nomenclature
The "L" designation refers to the relative configuration of the molecule, historically based on its relationship to L-glyceraldehyde.[3] For almost all naturally derived amino acids, this L-configuration corresponds to an (S) absolute configuration under the Cahn-Ingold-Prelog (CIP) priority rules. L-homomethionine follows this convention. The "(2S)" in the IUPAC name explicitly defines this absolute stereochemistry at the C2 position. This specific spatial arrangement is paramount for recognition by the enzymes involved in its metabolism.
Caption: The canonical L-Methionine metabolic cycle, the precursor pathway for L-homomethionine.
Conclusion
The structure of L-homomethionine is a nuanced variation on the fundamental theme of α-amino acids. Its identity is defined by a C6 backbone, a stereospecific L-configuration at the α-carbon, and a terminal thioether group. This unique architecture distinguishes it from its proteinogenic precursor, L-methionine, and dictates its physicochemical properties and biological context. For researchers in biochemistry and drug development, a thorough understanding of this structure is the foundation for investigating its metabolic pathways, potential biological activities, and utility as a chemical tool or therapeutic lead.
References
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L-Methionine: A Multifaceted Compound Gaining Widespread Attention (2025). News Article. Available at: [Link]
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4124656, DL-beta-Homomethionine. Available at: [Link]
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6137, L-Methionine. Available at: [Link]
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Brzywczy, J., et al. (2024). Fungal L-Methionine Biosynthesis Pathway Enzymes and Their Applications in Various Scientific and Commercial Fields. MDPI. Available at: [Link]
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Yang, X., et al. (2019). Homocysteine-methionine cycle is a metabolic sensor system controlling methylation-regulated pathological signaling. National Center for Biotechnology Information. Available at: [Link]
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ResearchGate (n.d.). Metabolic pathways describing L-methionine metabolism and the remethylation-transsulfuration of L-homocysteine. Scientific Diagram. Available at: [Link]
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